molecular formula C10H10BrCl2N B13088905 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13088905
M. Wt: 295.00 g/mol
InChI Key: AKGOMMGEODZWGS-UHFFFAOYSA-N
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Description

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and chlorine substitutions, offers interesting properties for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a suitable indole precursor under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized indole derivatives .

Scientific Research Applications

Medicinal Chemistry

The indole framework is a prevalent structure in many bioactive compounds. The specific compound has shown potential in several therapeutic areas:

  • Anticancer Activity : Indole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The bromination and chlorination at specific positions enhance these activities by modifying the electronic properties of the molecule, which can lead to increased binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of indole derivatives. The presence of halogen atoms like bromine and chlorine is often associated with enhanced antimicrobial activity against various pathogens. This compound may exhibit similar effects, making it a candidate for further exploration as an antimicrobial agent .

Synthesis and Structural Modifications

The synthesis of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves several chemical reactions that can be optimized for better yields and purities:

  • Synthetic Pathways : Various synthetic methodologies have been developed to create indole derivatives efficiently. These methods often involve cyclization reactions that introduce halogen substituents at specific positions, enhancing the compound's biological activities .
  • Structure-Activity Relationship Studies : Understanding how modifications to the indole structure affect its biological activity is crucial. For instance, varying the alkyl groups or substituents can lead to significant differences in potency and selectivity towards certain biological targets .

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine substitutions can influence the compound’s binding affinity to various receptors and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dimethyl-1H-indole
  • 6,7-Dichloro-2,3-dimethyl-1H-indole
  • 3,3-Dimethyl-2,3-dihydro-1H-indole

Uniqueness

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms at specific positions on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other indole derivatives .

Biological Activity

5-Bromo-6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1699340-46-9) is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₁₀BrCl₂N
  • Molecular Weight : 295.00 g/mol
  • Structure : The compound features a bicyclic indole structure with bromine and chlorine substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymes.

CompoundBacterial StrainInhibition Zone (mm)
5-Bromo-6,7-dichloro derivativePseudomonas aeruginosa22
5-Bromo-6,7-dichloro derivativeKlebsiella pneumoniae25

Antiviral Activity

Indole derivatives have been evaluated for antiviral properties. For example, compounds with similar structures have shown inhibitory effects against dengue virus serotype 2 (DENV2) with half-maximal inhibitory concentrations (IC₅₀) indicating significant antiviral potential . The selectivity index (SI) is crucial for assessing the therapeutic window.

CompoundVirusIC₅₀ (µM)CC₅₀ (µM)SI
Iso-Pr-substituted derivativeDENV23.0316.065.30
Iso-Bu derivativeDENV20.4919.3939.5

Anticancer Activity

The anticancer potential of indole derivatives has also been explored extensively. Various studies report that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and A549 by modulating signaling pathways involved in cell proliferation and survival .

Cell LineIC₅₀ (mM)
MCF-70.69
A54922

Case Study 1: Synthesis and In Vitro Evaluation

A study focused on synthesizing several halogenated indole derivatives, including the target compound, and evaluating their biological activity against cancer cell lines. The results indicated that the brominated derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets, including phosphodiesterase enzymes. The findings suggest that the structural modifications significantly influence binding interactions and biological efficacy .

Properties

Molecular Formula

C10H10BrCl2N

Molecular Weight

295.00 g/mol

IUPAC Name

5-bromo-6,7-dichloro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10BrCl2N/c1-10(2)4-14-9-5(10)3-6(11)7(12)8(9)13/h3,14H,4H2,1-2H3

InChI Key

AKGOMMGEODZWGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C(=C(C=C21)Br)Cl)Cl)C

Origin of Product

United States

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